Aminoethylphosphinic acid

Melanogenesis pathway DOPAchrome tautomerase (TRP-2) Tyrosinase-independent inhibition

Aminoethylphosphinic acid (CAS 71937-28-5), also referred to as 1-aminoethylphosphinic acid or Ala-P, is a synthetic α-aminophosphinic acid that functions as a phosphinic analog of the amino acid L-alanine. Unlike the corresponding phosphonic acid analog (1-aminoethylphosphonic acid) which contains a P–C bond, this compound bears a P–H bond characteristic of the phosphinic acid class, conferring a predicted pKa of approximately 2.29 ± 0.10 for the phosphinic acid proton.

Molecular Formula C2H7NO2P+
Molecular Weight 108.06 g/mol
CAS No. 71937-28-5
Cat. No. B1236455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminoethylphosphinic acid
CAS71937-28-5
Synonyms1-aminoethylphosphinate
1-aminoethylphosphinic acid
1-aminoethylphosphinic acid, (+)-isomer
1-aminoethylphosphinic acid, (+-)-isomer
1-aminoethylphosphinic acid, sodium salt, (+-)-isome
Molecular FormulaC2H7NO2P+
Molecular Weight108.06 g/mol
Structural Identifiers
SMILESCC(N)[P+](=O)O
InChIInChI=1S/C2H6NO2P/c1-2(3)6(4)5/h2H,3H2,1H3/p+1
InChIKeyRKNZSDPICWKOHV-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminoethylphosphinic Acid (CAS 71937-28-5): Phosphinic Alanine Analog for Melanogenesis Research and Skin Lightening Formulations


Aminoethylphosphinic acid (CAS 71937-28-5), also referred to as 1-aminoethylphosphinic acid or Ala-P, is a synthetic α-aminophosphinic acid that functions as a phosphinic analog of the amino acid L-alanine [1]. Unlike the corresponding phosphonic acid analog (1-aminoethylphosphonic acid) which contains a P–C bond, this compound bears a P–H bond characteristic of the phosphinic acid class, conferring a predicted pKa of approximately 2.29 ± 0.10 for the phosphinic acid proton . The molecule possesses a chiral center at the α-carbon, and its primary documented application is as a melanogenesis inhibitor that acts downstream of tyrosinase by stabilizing DOPAchrome and inhibiting DOPAchrome tautomerase (TRP-2), a mechanism distinct from conventional skin-lightening agents [2].

Why Aminoethylphosphinic Acid (CAS 71937-28-5) Cannot Be Replaced by Generic Tyrosinase Inhibitors or Phosphonic Acid Analogs


Substituting aminoethylphosphinic acid with common melanogenesis inhibitors such as kojic acid, arbutin, or ascorbic acid results in a fundamental mechanistic shift: these agents inhibit tyrosinase upstream in the melanin biosynthesis pathway, whereas aminoethylphosphinic acid acts downstream by stabilizing DOPAchrome and inhibiting TRP-2, thereby blocking melanin formation at a distinct enzymatic checkpoint [1]. Furthermore, replacement with the structurally related 1-aminoethylphosphonic acid (a phosphonic acid analog) introduces a different acidity profile (phosphonic acids exhibit two acidic protons with pKa values near 2.4 and 7.7 vs. the single acidic proton of phosphinic acids at pKa ~3.1 for the parent class) and alters metal complexation behavior, with complexing abilities following the order phosphinic < carboxylic < phosphonic [2]. The aqueous stability of aminoethylphosphinic acid also diverges markedly from that of ascorbic acid, which undergoes rapid autocatalytic oxidation in aqueous solution, and from kojic acid, which exhibits measurable photodegradation under UVB exposure [3]. These differences make simple substitution untenable for applications requiring consistent mechanism-specific performance or formulation stability.

Quantitative Differentiation Evidence for Aminoethylphosphinic Acid (CAS 71937-28-5) vs. Comparator Whitening Agents


Mechanism of Action: Downstream DOPAchrome Stabilization and TRP-2 Inhibition vs. Upstream Tyrosinase Inhibition

Aminoethylphosphinic acid (Ala-P/Albatin) does not inhibit tyrosinase, unlike classical brightening agents arbutin, kojic acid, and vitamin C. Instead, it acts downstream in the melanogenesis pathway by stabilizing DOPAchrome, a key intermediate, and inhibiting its enzymatic conversion by DOPAchrome tautomerase (TRP-2) [1]. This mechanistic divergence allows aminoethylphosphinic acid to reduce melanin production through a route inaccessible to tyrosinase inhibitors, and its activity is described as comparable to that of ascorbic acid, kojic acid, and arbutin [1].

Melanogenesis pathway DOPAchrome tautomerase (TRP-2) Tyrosinase-independent inhibition

Quantified Inhibition of DOPAchrome-to-DHI Conversion by Aminoethylphosphinic Acid

Albatin (aminoethylphosphinic acid) was shown to inhibit the spontaneous conversion of DOPAchrome to 5,6-dihydroxyindole (DHI) by 30%, while simultaneously inhibiting the enzymatic activity of TRP-2 (DOPAchrome tautomerase) [1]. In parallel, AEPWhite™ (aminoethylphosphinic acid) at 0.1% concentration inhibited melanogenesis by up to 25% in reconstructed epidermis models, and reduced melanin release from UV-irradiated melanocytes by nearly 70%, with an 8% increase in skin luminosity . For context, arbutin at standard concentrations suppressed UV-induced pigmentation by 43.5% in clinical testing on human subjects [2].

DOPAchrome conversion DHI formation Melanin intermediate stabilization

Aqueous Formulation Stability of Aminoethylphosphinic Acid vs. Oxidation-Prone and Photodegradable Comparators

Aminoethylphosphinic acid is repeatedly characterized as exhibiting excellent stability in aqueous solution, remaining stable in the aqueous phase of gels, emulsions, and solutions . In contrast, ascorbic acid oxidizes autocatalytically in aqueous solution: dilute solutions (<0.1 mg/mL) oxidize very rapidly, and most ascorbic acid in acetate buffer at pH 5.0 is oxidized after 7 days [1]. Kojic acid displays significant photodegradation: after 5 hours of UVB irradiation at pH 5.0, only 51.2% of kojic acid remained non-degraded, whereas arbutin retained 81.0% at pH 7.0 under the same conditions [2]. No photodegradation data have been reported for aminoethylphosphinic acid under identical conditions, but its documented aqueous stability profile contrasts sharply with the known liabilities of ascorbic acid and kojic acid.

Aqueous stability Photostability Formulation shelf-life

Synergistic Melanogenesis Inhibition When Combined with Tyrosinase Inhibitors

In vitro studies demonstrate that aminoethylphosphinic acid (Albatin) produces a synergistic effect—and therefore greater overall efficacy—when combined with other active agents such as kojic acid, arbutin, or ascorbic acid [1]. This synergy arises because Albatin blocks the melanogenesis pathway at a downstream point (DOPAchrome stabilization and TRP-2 inhibition) that is not targeted by conventional tyrosinase inhibitors, effectively providing a two-point blockade of melanin biosynthesis. The recommended use concentration of aminoethylphosphinic acid as a standalone melanogenesis inhibitor is 0.5–1.5% of the commercial product, but lower concentrations can be employed when formulated in combination [1].

Synergy Combination therapy Kojic acid Arbutin Ascorbic acid

Metal Complexation Affinity: Phosphinic Acid vs. Phosphonic Acid Hierarchy

Comparative potentiometric and spectroscopic studies of aminophosphinic and aminophosphonic acids reveal that complexing abilities toward transition metals follow the order: phosphinic < carboxylic < phosphonic [1]. This hierarchy positions aminoethylphosphinic acid as a weaker metal chelator than its direct phosphonic acid analog (1-aminoethylphosphonic acid). Specifically, the stability constant (log10 β1) for Cu(II) complexes of 1-aminoethylphosphinic acids with H-substituent (R=H on phosphorus) is similar to that of the corresponding aminomethylphosphinic acids, but introduction of methyl or phenyl substituents on phosphorus increases the stability constant, an effect attributed to hydrophobic interactions between the α-carbon methyl group and the phosphorus substituent [1].

Metal chelation Stability constants Copper(II) complexes Transition metals

Recommended Procurement and Application Scenarios for Aminoethylphosphinic Acid (CAS 71937-28-5) Based on Quantitative Differentiation Evidence


Multi-Target Skin Lightening Formulations Requiring Non-Tyrosinase Mechanism

Formulators developing advanced skin lightening products can employ aminoethylphosphinic acid as a downstream melanogenesis inhibitor to complement traditional tyrosinase inhibitors (kojic acid, arbutin, ascorbic acid). As demonstrated in Section 3, the compound inhibits DOPAchrome-to-DHI conversion by 30% and TRP-2 activity, achieving melanin reduction of up to ~70% in UV-irradiated melanocytes. Its documented synergistic effect with tyrosinase inhibitors enables multi-target formulations that intercept melanin biosynthesis at two distinct enzymatic checkpoints, potentially reducing the required concentration of each active agent and mitigating irritation risks. Recommended use concentration as a standalone agent: 0.5–1.5% of the commercial solution.

Cosmetic Formulations Requiring High Aqueous Stability Without Antioxidant Packaging

For product developers who have experienced stability failures with ascorbic acid (rapid aqueous oxidation) or kojic acid (UVB photodegradation to ~51% after 5 hours), aminoethylphosphinic acid offers a procurement alternative with documented aqueous stability . This stability profile eliminates the need for oxygen-barrier packaging, antioxidant adjuncts, or low-pH buffering systems that complicate ascorbic acid formulations. The compound is fully water-soluble and compatible with the aqueous phase of gels, emulsions, and solutions, simplifying manufacturing and potentially reducing overall formulation cost.

Enzymology Research Tool for Dissecting Melanogenesis Pathway Steps

Research laboratories studying the melanin biosynthesis pathway can use aminoethylphosphinic acid as a selective chemical probe to inhibit the DOPAchrome→DHI conversion step and TRP-2 activity without affecting tyrosinase . This selectivity, quantified as 30% inhibition of DOPAchrome spontaneous conversion to DHI, enables investigators to uncouple downstream melanin formation from upstream tyrosine oxidation, facilitating mechanistic studies that are not achievable with pan-tyrosinase inhibitors such as kojic acid or arbutin.

Antibacterial Phosphinopeptide Precursor and D-Ala-D-Ala Ligase Inhibitor Development

In medicinal chemistry and antibacterial drug discovery, aminoethylphosphinic acid serves as a core structural building block for phosphinic acid dipeptide analogs that inhibit D-alanyl-D-alanine ligase, an essential enzyme for bacterial cell wall peptidoglycan biosynthesis . The phosphinic acid moiety provides a distinct acidity profile (monoprotic, pKa ~2.3) and weaker metal chelation compared to phosphonic acid analogs, which may influence membrane permeability and target binding. Patent literature (e.g., US 5,030,732) specifically claims aminoethylphosphinic acid derivatives as antibacterial agents with this mechanism.

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